molecular formula C20H20N4OS2 B2664995 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole CAS No. 862977-05-7

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole

Cat. No.: B2664995
CAS No.: 862977-05-7
M. Wt: 396.53
InChI Key: OPPBVPLBTJALBD-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many of its derivatives are also valuable in the medical field for their therapeutic properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, NMR, and MS .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse, depending on the functional groups present in the molecule. For instance, they can undergo cyclocondensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as melting point and solubility, can be determined using standard laboratory techniques .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized various derivatives of benzothiazole, including compounds similar to "2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole," demonstrating variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These studies highlight the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011; Patel & Agravat, 2009).

Anticancer Applications

A series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore demonstrated cytotoxicity towards various human cancer cell lines, suggesting the potential of these compounds as anticancer agents. Among them, certain compounds displayed maximum cytotoxic activity, indicating their promise for further development in cancer treatment (Murty et al., 2013).

Antiproliferative and Anti-HIV Activity

Another study focused on the synthesis of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and their derivatives, evaluating their in vitro antiproliferative activity against human tumor-derived cell lines. Certain compounds showed remarkable effects, highlighting their potential as candidates for further development in antiproliferative therapies. However, when screened as inhibitors against HIV-1 and HIV-2, no activity was observed (Al-Soud et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds offer higher inhibition efficiencies and stability against steel corrosion than previously reported inhibitors, suggesting their utility in corrosion prevention applications (Hu et al., 2016).

Anti-tubercular Agents

Research into the design, synthesis, and evaluation of novel ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives for anti-tubercular activity has yielded compounds with potent activity against Mycobacterium tuberculosis. This work underscores the potential of these novel compounds in the treatment of tuberculosis (Naidu et al., 2016).

Mechanism of Action

The mechanism of action of benzothiazole derivatives in biological systems can vary widely, depending on their chemical structure and the target molecules in the body. Some benzothiazole derivatives have shown promising biological properties, such as antimicrobial, antioxidant, antitubercular, anti-inflammatory, antiproliferative, and anticancer activities .

Safety and Hazards

Like all chemicals, benzothiazole and its derivatives should be handled with care. They may pose certain hazards, such as being harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The future research directions in the field of benzothiazole derivatives are vast. They include the design and synthesis of new benzothiazole derivatives with enhanced biological activities, the development of more efficient synthetic methods, and the exploration of their mechanisms of action .

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-2-25-15-7-5-9-17-18(15)22-20(27-17)24-12-10-23(11-13-24)19-21-14-6-3-4-8-16(14)26-19/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPBVPLBTJALBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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